

comparative analysis of fenazaquin resistance in different mite species

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Fenazaquin Resistance in Mite Species: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **fenazaquin** resistance in three economically important mite species: the two-spotted spider mite (Tetranychus urticae), the European red mite (Panonychus ulmi), and the citrus brown mite (Eutetranychus orientalis). **Fenazaquin** is a quinazoline acaricide that inhibits mitochondrial electron transport at Complex I (METI).[1] Its widespread use has led to the development of resistance in several mite populations, posing a significant challenge to crop protection. This document summarizes key resistance data, details the experimental protocols used to generate this data, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of Fenazaquin Resistance

The development of resistance to **fenazaquin** varies significantly among different mite species and even between different populations of the same species. This variation is often quantified by the resistance ratio (RR), which is the ratio of the lethal concentration (LC50) for the resistant population to that of a susceptible population.

Table 1: **Fenazaquin** Resistance Ratios in Tetranychus urticae



Geographic Location	Host Plant	Resistance Ratio (RR)	Reference(s)
Punjab, India	Brinjal	24.65	[2][3]
Isfahan, Iran	Not Specified	3109	[4]
Yazd, Iran	Not Specified	439.5	[4]
Rasht, Iran	Not Specified	10.53	[4]
Tamil Nadu, India	Vegetables	2.00 - 8.62	[5]
Hosur, India	Gerbera	156.46	
Patiala, India	Not Specified	22.17 (to propargite, moderate resistance)	[6]

Table 2: Fenazaquin Resistance Ratios in Panonychus ulmi

Geographic Location	Host Plant	Resistance Ratio (RR)	Reference(s)
South of France	Apple Orchards	19.8 - 28.8	[4]
Iran	Apple Orchards	Up to 47 (to fenpyroximate)	[7]

Table 3: Fenazaquin Efficacy and Susceptibility Data for Eutetranychus orientalis

Specific resistance ratio data for Eutetranychus orientalis against **fenazaquin** is limited in the reviewed literature. The following table presents available data on its susceptibility to **fenazaquin** and other acaricides.



Geographic Location	Host Plant	Acaricide	Efficacy/Obser vation	Reference(s)
Morocco	Citrus	Fenazaquin	Commonly used for control	[8]
Not Specified	Citrus	Fenpyroximate, Hexythiazox, etc.	High reduction percentages (81.6-90.0%)	[9]

Mechanisms of Fenazaquin Resistance

The primary mechanism of resistance to **fenazaquin** in mites is enhanced metabolic detoxification, mediated by three major enzyme families: Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs). Target-site insensitivity is another potential, though less frequently documented, mechanism.

Table 4: Involvement of Detoxification Enzymes in **Fenazaquin** Resistance in Tetranychus urticae

Enzyme Family	Fold Increase in Activity (Resistant vs. Susceptible)	Geographic Location/Strain	Reference(s)
Cytochrome P450 monooxygenases (MFO)	3.21	Punjab, India	[2][3]
Glutathione S- transferases (GST)	1.40	Punjab, India	[2][3]
Esterases (α-naphthyl acetate)	1.13	Punjab, India	[2][3]
Esterases (β-naphthyl acetate)	1.27	Punjab, India	[2][3]
Esterases	3.9	Isfahan, Iran	[4]
GST	2.3	Isfahan, Iran	[4]



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of resistance studies. The following are synthesized protocols for key experiments based on the reviewed literature.

Mite Rearing and Collection

- Susceptible Strain: A susceptible reference strain of the target mite species is maintained in the laboratory on a suitable host plant (e.g., bean plants for T. urticae, apple seedlings for P. ulmi) under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod) for multiple generations without any pesticide exposure.
- Resistant Strains: Field populations of mites are collected from agricultural areas with a
 history of fenazaquin application. These mites are then reared in the laboratory under the
 same conditions as the susceptible strain. Resistance is often further selected for by
 exposing successive generations to increasing concentrations of fenazaquin.

LC50 Bioassay (Leaf-Dip Method)

This bioassay determines the concentration of a pesticide that is lethal to 50% of a test population.

- Preparation of Acaricide Solutions: A stock solution of fenazaquin is prepared in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant (e.g., 0.05% Triton X-100) to obtain a range of concentrations. A control solution contains only distilled water and the surfactant.
- Leaf Disc Preparation: Leaf discs (e.g., 2-4 cm in diameter) are punched from the leaves of the host plant.
- Treatment: Each leaf disc is immersed in a specific acaricide dilution for a set time (e.g., 5-10 seconds).[10] The control discs are dipped in the control solution. The treated discs are then allowed to air dry.
- Infestation: The dried leaf discs are placed, abaxial side up, on a water-saturated cotton pad
 in a Petri dish. A known number of adult female mites (e.g., 20-30) are then transferred onto
 each leaf disc.[1]



- Incubation and Mortality Assessment: The Petri dishes are incubated under controlled conditions. Mortality is assessed after a specific period (e.g., 24, 48, or 72 hours).[11] Mites that are unable to move when prodded with a fine brush are considered dead.
- Data Analysis: The mortality data is corrected for control mortality using Abbott's formula.
 Probit analysis is then used to calculate the LC50 values, their 95% confidence limits, and the slope of the concentration-mortality line. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Detoxification Enzyme Assays

These assays measure the activity of key enzymes involved in pesticide detoxification.

- Enzyme Preparation: A known number of adult mites are homogenized in a cold buffer solution (e.g., phosphate buffer, pH 7.5). The homogenate is then centrifuged, and the resulting supernatant is used as the enzyme source.[12]
- Protein Quantification: The total protein content of the enzyme extract is determined using a standard method, such as the Bradford assay, with bovine serum albumin as the standard.
 This allows for the calculation of specific enzyme activity (activity per mg of protein).

This assay often measures the O-demethylation of p-nitroanisole to p-nitrophenol.

- Reaction Mixture: The reaction mixture typically contains the enzyme extract, a phosphate buffer, and p-nitroanisole.
- Initiation: The reaction is initiated by the addition of NADPH.
- Incubation and Termination: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time. The reaction is then stopped by adding a solution like hydrochloric acid.
- Measurement: The formation of p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).[13] The P450 activity is expressed as nmol of pnitrophenol formed per minute per mg of protein.

This assay typically uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.



- Reaction Mixture: The reaction mixture contains the enzyme extract, a phosphate buffer, reduced glutathione (GSH), and CDNB.[14][15]
- Measurement: The conjugation of GSH to CDNB results in an increase in absorbance at a specific wavelength (e.g., 340 nm), which is monitored continuously using a spectrophotometer.[14][16]
- Calculation: The GST activity is calculated using the extinction coefficient of the resulting conjugate and is expressed as nmol of CDNB conjugated per minute per mg of protein.[5]

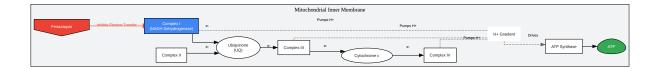
This assay commonly uses α -naphthyl acetate or β -naphthyl acetate as a substrate.

- Reaction Mixture: The reaction mixture contains the enzyme extract, a phosphate buffer, and the naphthyl acetate substrate.[17][18]
- Incubation and Staining: After incubation, a staining solution (e.g., Fast Blue RR salt) is added, which reacts with the product (naphthol) to form a colored complex.[19]
- Measurement: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 510 nm).[19]
- Calculation: The esterase activity is calculated based on a standard curve prepared with a known concentration of naphthol and is expressed as µmol of naphthol produced per minute per mg of protein.

Visualizations

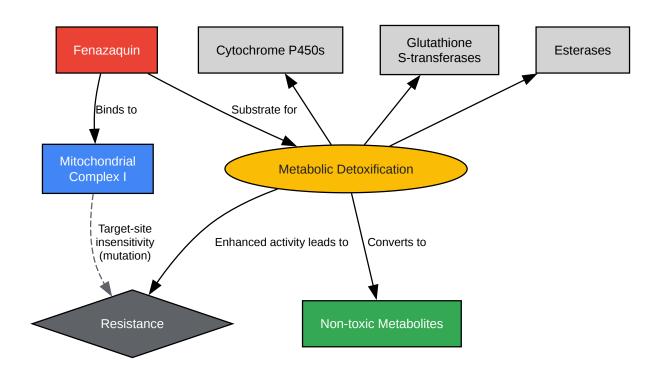
The following diagrams illustrate the key pathways and workflows described in this guide.





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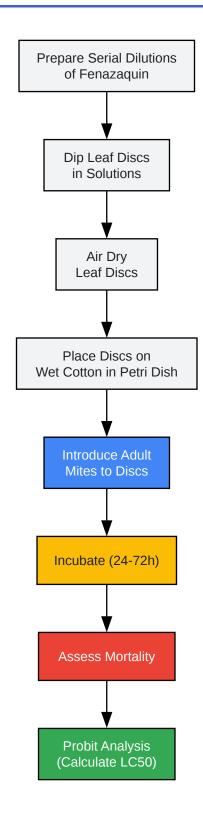
Caption: Fenazaquin's mode of action in the mitochondrial electron transport chain.



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Caption: Primary mechanisms of **fenazaquin** resistance in mites.

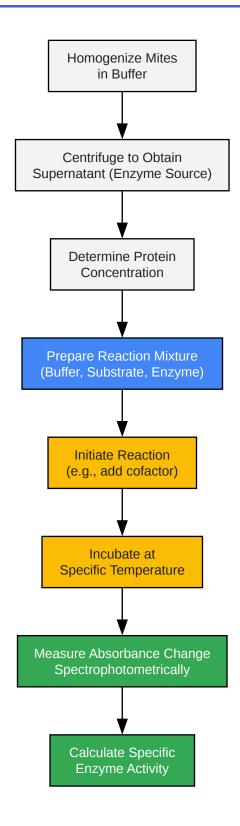




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Caption: Workflow for a standard leaf-dip LC50 bioassay.





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Caption: General workflow for detoxification enzyme assays.



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